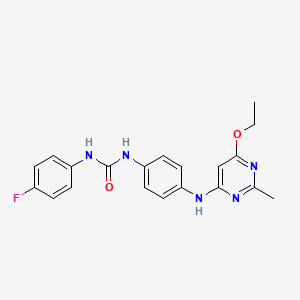
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea, also known as E7090, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It is currently being studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Studies on pyrimidine derivatives have shown that compounds similar to "1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea" undergo various chemical reactions with phenyl isocyanate and phenyl isothiocyanate, producing a range of products. These reactions highlight the compound's reactivity and potential for creating novel chemical entities with specific properties (Yamanaka, Niitsuma, & Sakamoto, 1979).
Enzyme Inhibition and Biochemical Evaluation
Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, designed to test compounds with greater conformational flexibility, has shown that these compounds exhibit antiacetylcholinesterase activity. This indicates the potential of structurally similar compounds for therapeutic applications, particularly in enhancing cognitive functions by inhibiting acetylcholinesterase (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Antitumor Activity
Pyrimidine analogs bearing a urea moiety have been synthesized and evaluated for their antiproliferative activities against various human tumor cell lines. Some compounds demonstrated significant cytotoxicity, indicating the potential of urea-containing pyrimidine derivatives for cancer therapy (Shao, Zhang, Xiaosong, Xue, Ma, Zhang, & Liu, 2014).
Molecular Modeling and Drug Design
In the context of drug design, urea derivatives have been explored for their potential as gonadotropin-releasing hormone receptor antagonists, demonstrating potent inhibitory activities and good oral bioavailability. These findings support the role of urea derivatives in the development of new therapeutic agents (Tucci, Zhu, Struthers, Guo, Gross, Rowbottom, Acevedo, Gao, Saunders, Xie, Reinhart, Liu, Ling, Bonneville, Chen, Bozigian, & Chen, 2005).
Anion Recognition and Photophysical Studies
Research into substituted phenyl urea and thiourea silatranes has demonstrated their anion recognition properties, showing that the functional groups attached to these compounds significantly influence their electronic properties and interactions with anions. This area of study offers insights into the design of sensors and materials based on anion recognition capabilities (Singh, Saroa, Rani, Promila, Girdhar, Sahoo, & Choquesillo-Lazarte, 2016).
Eigenschaften
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-8-10-17(11-9-15)26-20(27)25-16-6-4-14(21)5-7-16/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJLFAHXJQMMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


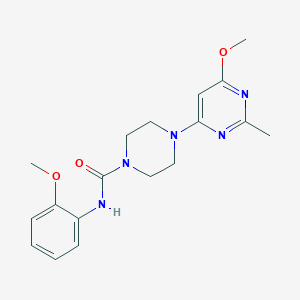
![3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]chromen-2-one](/img/structure/B2699703.png)
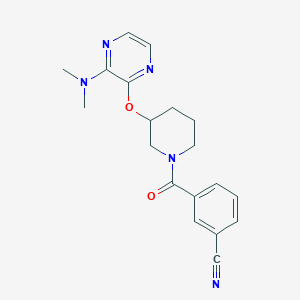

![3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2699706.png)
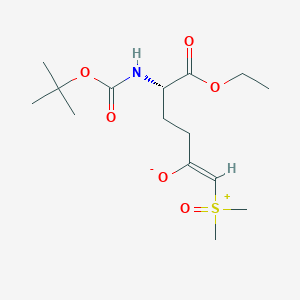
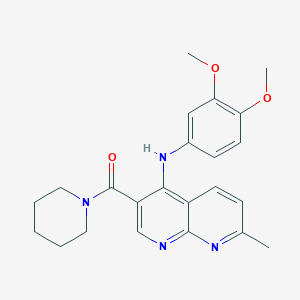
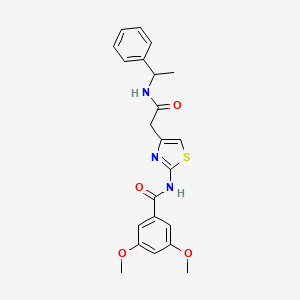
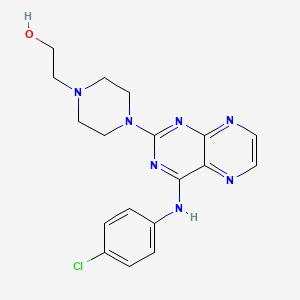
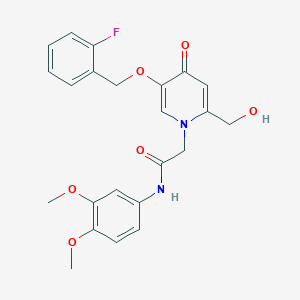
![8-(2,4-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699714.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2699715.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2699719.png)